(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Kinase inhibitor Regioisomerism Medicinal chemistry

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine (hydrochloride salt; CAS 1855952-23-6; molecular formula C₁₃H₁₆ClF₂N₃; MW 287.73 g/mol) is a synthetic diamine derivative belonging to the N¹-fluoroethyl pyrazole class. Its structure features a 5-aminomethyl pyrazole core bearing a 1-(2-fluoroethyl) substituent at N¹ and a 4-fluorobenzyl group at the secondary amine nitrogen.

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
Cat. No. B12229777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Molecular FormulaC13H16ClF2N3
Molecular Weight287.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC=NN2CCF)F.Cl
InChIInChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H
InChIKeyHWAPOXLWZURNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1855952-23-6: (4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine — Molecular Profile and Procurement Baseline


(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine (hydrochloride salt; CAS 1855952-23-6; molecular formula C₁₃H₁₆ClF₂N₃; MW 287.73 g/mol) is a synthetic diamine derivative belonging to the N¹-fluoroethyl pyrazole class. Its structure features a 5-aminomethyl pyrazole core bearing a 1-(2-fluoroethyl) substituent at N¹ and a 4-fluorobenzyl group at the secondary amine nitrogen . This compound is commercially available as a research-grade building block for medicinal chemistry and agrochemical discovery programs. The two fluorine atoms—one on the benzyl para-position and one at the terminal position of the N-ethyl chain—confer distinct electronic and conformational properties compared to non-fluorinated or regioisomeric analogs .

Why Generic Substitution of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine Fails: Regioisomer-Dependent Target Engagement and Physicochemical Divergence


In pyrazole-based ligand series, small structural changes at the N¹-substituent or the aminomethyl attachment position cause non-linear shifts in biological activity that cannot be predicted from simple potency assumptions. Published evidence demonstrates that regioisomeric switching between 3-, 4-, and 5-aminomethyl pyrazoles can redirect kinase inhibition profiles from one target family (e.g., p38α MAPK) to entirely different cancer-relevant kinases (e.g., Src, B-Raf, VEGFR-2), with nanomolar IC₅₀ values for one regioisomer but near-complete loss of activity for the other [1]. In the agrochemical field, 3-phenoxypyrazoles have been shown to be orders of magnitude more potent as herbicides than their 5-phenoxypyrazole counterparts [2]. Furthermore, the 4-fluorobenzyl substituent introduces differential lipophilicity and potential metabolic stability relative to the non-fluorinated benzyl analog (CAS 1856092-37-9) . These regioisomer- and substituent-dependent activity profiles mean that the 3- or 4-positional isomers, the non-fluorobenzyl analog, or the primary amine precursor cannot serve as functional drop-in replacements without experimental validation.

Quantitative Differentiation Evidence for CAS 1855952-23-6 Against Closest Structural Analogs


Pyrazole Regioisomerism Directs Kinase Selectivity: 5-Aminomethyl vs. 3-Aminomethyl vs. 4-Aminomethyl Substitution

In tetrasubstituted pyrazole kinase inhibitor series, swapping the aminomethyl group from the 3-position to the 4-position resulted in an almost complete loss of p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf (WT and V600E), EGFR, and VEGFR-2 kinases. This demonstrates that pyrazole regioisomerism is a binary switch for kinase selectivity, not a gradual modulation [1]. The target compound carries its aminomethyl group at the 5-position, structurally distinguishing it from disclosed 3- and 4-aminomethyl series. Users procuring this compound for kinase programs should anticipate distinct selectivity fingerprints relative to the 3- or 4-regioisomers (CAS 1856065-74-1 and CAS 1856079-40-7).

Kinase inhibitor Regioisomerism Medicinal chemistry

Herbicidal Potency Differential: 3-Phenoxypyrazoles vs. 5-Phenoxypyrazoles

Structure-activity studies on isomeric phenoxypyrazole herbicides established that 3-phenoxypyrazoles are orders of magnitude more active as herbicides than the corresponding 5-phenoxypyrazoles [1]. While the target compound is an aminomethyl-substituted rather than phenoxy-substituted pyrazole, the underlying principle—that the position of substitution on the pyrazole ring dictates biological potency by orders of magnitude—is directly transferable. Researchers evaluating this compound for agrochemical applications cannot extrapolate herbicidal or pesticidal activity from 3- or 4-substituted pyrazole data.

Agrochemical Herbicide Regioisomerism

4-Fluorobenzyl vs. Benzyl Substituent: Predicted Lipophilicity and Metabolic Stability Differential

The 4-fluorobenzyl group on the target compound (CAS 1855952-23-6) replaces the hydrogen at the para-position of the benzyl ring found in the close analog benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS 1856092-37-9). Fluorine substitution at aromatic positions is well-established to increase lipophilicity modestly while enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position [1][2]. The molecular formula of the target compound (C₁₃H₁₆ClF₂N₃, MW 287.73) reflects one additional fluorine atom compared to the benzyl analog (C₁₃H₁₇ClFN₃, MW 269.74), resulting in a calculated ΔMW of +18 and predicted ΔlogP of approximately +0.2 to +0.4 units based on the Hansch π-value for aromatic fluorine .

Fluorine substitution Drug design ADME

N¹-(2-Fluoroethyl) Substituent Confers Distinct Binding Conformation vs. N¹-Ethyl or N¹-Methyl Analogs

The 2-fluoroethyl group at the N¹ position of the pyrazole ring distinguishes the target compound from analogs bearing simple alkyl chains (e.g., N¹-ethyl, N¹-methyl, or N¹-propyl). Fluorine's high electronegativity and the gauche effect in 1,2-difluoroethane systems impose a preferred conformation (F–C–C–N dihedral angle ≈ 60°), which differs from the conformational ensemble of non-fluorinated alkyl chains [1]. This conformational restriction can be exploited in structure-based drug design to pre-organize the ligand into a binding-competent pose, potentially improving binding enthalpy. The fluoroethyl group can also act as a weak hydrogen bond acceptor (C–F···H–X interactions), which is absent in ethyl analogs [2].

Fluorine conformational effects Binding affinity Drug-target interactions

Hydrochloride Salt Form Enables Aqueous Solubility for Biochemical Assays vs. Free Base Isomers

The target compound (CAS 1855952-23-6) is supplied as the hydrochloride salt (C₁₃H₁₆ClF₂N₃), as confirmed by the chlorine atom in its molecular formula. The hydrochloride salt form enhances aqueous solubility relative to the free base, which is critical for biochemical assay preparation at physiologically relevant concentrations (e.g., 10–100 μM in PBS or cell culture media). The 3- and 4-positional isomers (CAS 1856065-74-1 and CAS 1856079-40-7) share the same hydrochloride salt form, but the primary amine precursor [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methylamine hydrochloride (CAS 1855911-20-4) differs in both molecular weight (179.62 vs. 287.73) and the number of hydrogen bond donors/acceptors, leading to different solubility and permeability profiles .

Salt form Solubility Assay-ready formulation

Dual Fluorination Pattern Differentiates from Mono-Fluorinated or Non-Fluorinated Library Members

The target compound contains two fluorine atoms at distinct positions: one on the 4-fluorobenzyl aromatic ring and one at the terminal position of the N¹-ethyl chain. This dual fluorination pattern is uncommon among commercially available pyrazole building blocks and provides two independent sites for potential ¹⁸F radiolabeling in PET tracer development [1]. In contrast, the benzyl analog (CAS 1856092-37-9) has only the fluoroethyl fluorine, while other analogs may lack fluorine entirely or carry it at different positions. The presence of two fluorine atoms in separate chemical environments (aryl C–F and alkyl C–F) offers orthogonal metabolic soft-spot protection: the aryl fluorine blocks para-hydroxylation, while the terminal alkyl fluorine reduces ω-oxidation susceptibility [2].

Fluorine scan Metabolic stability PET imaging

Recommended Application Scenarios for (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine (CAS 1855952-23-6)


Kinase Inhibitor Lead Discovery: Positional Scanning of Aminomethyl Pyrazole Chemotypes

This compound serves as a 5-aminomethyl pyrazole regioisomer for systematic positional scanning in kinase inhibitor programs. Given the published evidence that pyrazole regioisomerism can redirect kinase selectivity from p38α MAPK to cancer-relevant kinases (Src, B-Raf, EGFR, VEGFR-2) [1], research groups should procure all three regioisomers (3-, 4-, and 5-aminomethyl) to map the regioisomer-selectivity landscape for their kinase target of interest. The 5-substituted isomer fills a gap not covered by the more commonly available 3- and 4-substituted building blocks.

Fluorine Scan and Metabolic Stability Optimization in Lead Series

The dual fluorination pattern (4-fluorobenzyl + 2-fluoroethyl) makes this compound a valuable entry for fluorine scanning studies aimed at optimizing metabolic stability. The aryl fluorine blocks para-hydroxylation, while the terminal alkyl fluorine reduces ω-oxidation susceptibility [2]. By comparing this compound with the non-fluorobenzyl analog (CAS 1856092-37-9) and non-fluorinated N¹-alkyl variants, medicinal chemists can isolate the contribution of each fluorine atom to microsomal stability, CYP inhibition, and plasma protein binding.

Agrochemical Screening Library Expansion for Structure-Activity Relationship Mapping

The documented orders-of-magnitude potency difference between 3-substituted and 5-substituted pyrazoles in herbicidal applications [3] justifies the inclusion of this 5-aminomethyl pyrazole derivative in agrochemical screening decks. Researchers developing herbicides, fungicides, or insecticides based on pyrazole scaffolds should test this compound alongside its 3- and 4-regioisomers to establish comprehensive position-activity relationships.

PET Tracer Development Leveraging Dual Fluorination Sites

The presence of two structurally distinct fluorine atoms (aryl C–F and alkyl C–F) offers two independent potential sites for ¹⁸F radiolabeling, as described in recent reviews of fluorinated pharmaceuticals [2]. This compound can be used as a cold reference standard in PET tracer development programs, where the corresponding ¹⁸F-labeled analog is being synthesized. The differential chemical environment of the two fluorine atoms allows for selective radiolabeling strategies.

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